REACTION_CXSMILES
|
I[C:2]([F:6])=[C:3]([F:5])[F:4].I[C:8]1[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=1.O=O>[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd].C(COC)OC>[F:6][C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:2]([F:6])=[C:3]([F:5])[F:4])=[CH:10][CH:9]=1)=[C:3]([F:5])[F:4] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
IC(=C(F)F)F
|
Name
|
69
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
|
Name
|
238
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
188
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
187
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
169
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
138
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
99
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
81
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After 20 minutes of stirring the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 liter 3-necked round bottom flask is fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
a nitrogen padded reflux condenser
|
Type
|
CUSTOM
|
Details
|
The flask is then purged with nitrogen for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
get
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
WAIT
|
Details
|
After 2 hours a white precipitate begins
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
TEMPERATURE
|
Details
|
without heat for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
resulting in the formation of a large amount of suspended solid
|
Type
|
STIRRING
|
Details
|
to stir an additional 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
after which it is filtered
|
Type
|
WASH
|
Details
|
the precipitate is washed with hexane (3 times with 50 ml each wash)
|
Type
|
CUSTOM
|
Details
|
evaporated at 30° C. on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to provide a residue which
|
Type
|
CUSTOM
|
Details
|
is purified by column chromatography (neutral alumina, hexane eluent)
|
Type
|
CUSTOM
|
Details
|
to give 7.50 g of CF2 =CF--Ph--CF=CF2 as product (0.0315 mole, 65% yield)
|
Type
|
CUSTOM
|
Details
|
gives the following spectrum
|
Type
|
WAIT
|
Details
|
if left
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
FC(=C(F)F)C1=CC=C(C=C1)C(=C(F)F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |